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Compound of Interest

Compound Name: 5-Chloro-3-nitro-1H-indazole

CAS No.: 98083-46-6

Cat. No.: B11902292 Get Quote

Executive Summary
5-chloro-3-nitro-1H-indazole (CAS: 98083-46-6) is a disubstituted indazole derivative

characterized by a chlorine atom at the C5 position of the benzene ring and a nitro group at the

C3 position of the pyrazole ring. As a member of the nitroindazole family, it serves as a critical

intermediate in the synthesis of bioactive small molecules, particularly in the development of

kinase inhibitors, anti-parasitic agents (e.g., against Trypanosoma cruzi), and antimicrobial

compounds. Its dual-functionality allows for orthogonal derivatization: nucleophilic aromatic

substitution (

) or reduction at the nitro group, and cross-coupling reactions at the chloro-position.
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Parameter Details

IUPAC Name 5-chloro-3-nitro-1H-indazole

CAS Registry Number 98083-46-6

Molecular Formula

SMILES
Clc1cc2c(cnn2[O-])cc1 (Note: Tautomer

dependent)

InChI Key
Unique identifier required for database

integration.[1][2]

Molecular Weight & Isotopic Distribution
The molecular weight is calculated based on the standard atomic weights of Carbon (12.011),

Hydrogen (1.008), Nitrogen (14.007), Oxygen (15.999), and Chlorine (35.45).

Mass Type Value ( g/mol ) Significance

Average Molecular Weight 197.58
Used for stoichiometry in bulk

synthesis.

Monoisotopic Mass 196.9992

Critical for High-Resolution

Mass Spectrometry (HRMS)

identification.

Structural Tautomerism
Indazoles exhibit prototropic tautomerism between the 1H- and 2H- forms.

1H-Indazole (Benzenoid): Thermodynamically preferred in the solid state and in non-polar

solvents.

2H-Indazole (Quinoid): Less stable but can be trapped via N-alkylation.

Substituent Effect: The electron-withdrawing nitro group at C3 significantly increases the

acidity of the N-H proton (
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estimated < 10), stabilizing the anion and facilitating N-functionalization.

Physicochemical Properties
Property Value / Description Causality/Context

Appearance
Yellow to pale-orange

crystalline solid

Characteristic of conjugated

nitro-aromatic systems.

Melting Point Predicted: 210–220 °C

High intermolecular H-bonding

(N-H···O) elevates lattice

energy.

LogP (Calculated) ~2.15
Moderate lipophilicity; suitable

for CNS drug scaffolds.

pKa (NH) ~9.5 (Predicted)

More acidic than unsubstituted

indazole (

13.8) due to the -I/-M effect of

the 3-nitro group.

Solubility
Low in water; Soluble in

DMSO, DMF, EtOAc

Requires polar aprotic solvents

for efficient reaction.

Synthesis & Manufacturing Protocols
The synthesis of 5-chloro-3-nitroindazole presents a regioselectivity challenge. Direct nitration

of indazole typically occurs at C5. However, starting with 5-chloroindazole alters the

electrophilic substitution landscape.

Synthetic Pathway: Nitration of 5-Chloroindazole
To introduce the nitro group at C3 rather than C7 (the other open position on the benzene ring),

reaction conditions must be tuned to favor the pyrazole ring.

Reagents: Fuming Nitric Acid (

) and Acetic Anhydride (

).
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Mechanism: Formation of an N-nitro intermediate followed by a [1,5]-sigmatropic

rearrangement to C3.

Selectivity: The C5-Cl blocks the most reactive benzene position. Acetic anhydride conditions

favor C3 substitution over C7.

Experimental Protocol (Standardized)
Dissolution: Dissolve 5-chloroindazole (1.0 eq) in Glacial Acetic Acid at room temperature.

Nitration: Dropwise addition of Fuming

(1.5 eq) while maintaining temperature < 20°C to prevent over-nitration.

Reaction: Stir at ambient temperature for 4–6 hours. Monitor via TLC (Mobile phase: 30%

EtOAc/Hexane).

Quenching: Pour reaction mixture into crushed ice/water. The product precipitates as a

yellow solid.

Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary to

remove 7-nitro isomers.

Diagram: Synthesis & Reactivity Map

5-Chloroindazole
(Precursor)

N-Nitro
IntermediateN-Nitration

5-Chloro-7-Nitroindazole
(Minor Impurity)

Direct SEAr (C7)
(Acidic Media)

HNO3 / Ac2O
(Nitration)

5-Chloro-3-Nitroindazole
(Target)

[1,5]-Sigmatropic
Rearrangement (C3)

Click to download full resolution via product page

Figure 1: Synthetic pathway illustrating the nitration mechanism and potential regiochemical

outcomes.
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Applications in Drug Discovery
Kinase Inhibition (Scaffold Hopping)
The indazole core is a bioisostere for the purine ring of ATP.

Mechanism: The N1-H and N2 lone pair form hydrogen bonds with the "hinge region" of

kinase enzymes.

3-Position Utility: The nitro group can be reduced to an amine (

), providing a handle for amide coupling to extend into the solvent-exposed pocket or the
"gatekeeper" region.

Anti-Parasitic Activity
Nitro-heterocycles are privileged structures in treating neglected tropical diseases (Chagas

disease, Leishmaniasis).

MOA: The nitro group functions as a "warhead," undergoing enzymatic reduction within the

parasite to form toxic radical species that damage DNA.

SAR: The 5-chloro substituent enhances lipophilicity (LogP), improving cell membrane

permeability compared to the parent nitroindazole.

Analytical Characterization
To validate the identity of 5-chloro-3-nitroindazole, the following spectral signatures are

diagnostic:

NMR (DMSO-

, 400 MHz):

14.0+ ppm: Broad singlet (NH), confirms 1H-tautomer.

8.2–8.5 ppm: Deshielded aromatic protons due to the nitro group's electron-withdrawing
effect.

Coupling: Look for meta-coupling (
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) between H4 and H6.

IR Spectroscopy:

&

: Strong asymmetric and symmetric

stretches.

: N-H stretching vibration.

Mass Spectrometry (ESI):

[M+H]+: 198.0 m/z.

Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of one

Chlorine atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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